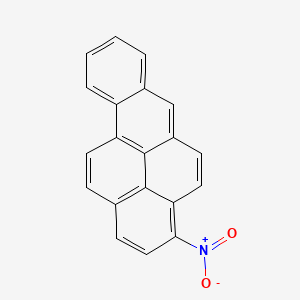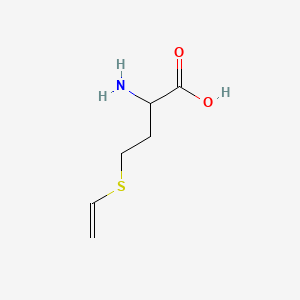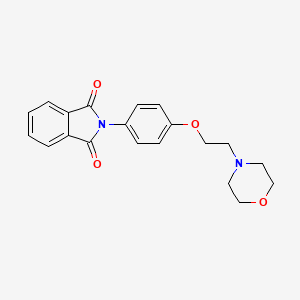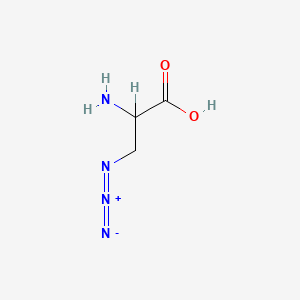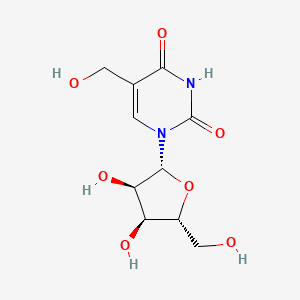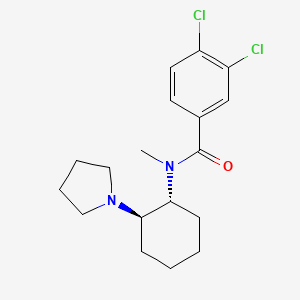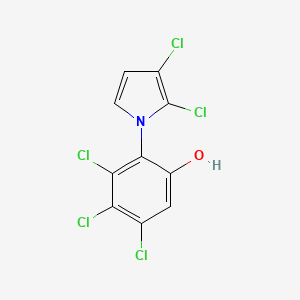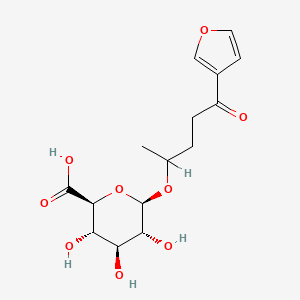
Ipomeanol 4-glucuronide
描述
准备方法
The synthesis of Ipomeanol 4-glucuronide involves the glucuronidation of 4-ipomeanol. The reaction conditions typically involve the use of human liver and kidney microsomes to generate the glucuronide diastereomers . Industrial production methods would likely involve large-scale enzymatic reactions using recombinant UGTs to ensure efficient conversion of 4-ipomeanol to its glucuronide form.
化学反应分析
Ipomeanol 4-glucuronide undergoes several types of chemical reactions:
Glucuronidation: This is the primary reaction for the formation of this compound, involving the addition of a glucuronic acid moiety to 4-ipomeanol.
Substitution: The electrophilic intermediates formed during oxidation can undergo nucleophilic substitution reactions with macromolecules in the lung.
Common reagents used in these reactions include UDP-glucuronic acid for glucuronidation and various oxidizing agents for the initial oxidation of the furan ring . The major product formed from these reactions is this compound itself .
科学研究应用
Ipomeanol 4-glucuronide has several scientific research applications:
作用机制
The mechanism of action of Ipomeanol 4-glucuronide involves its formation through the glucuronidation of 4-ipomeanol. This process is mediated by UGT enzymes, which add a glucuronic acid moiety to 4-ipomeanol, making it more water-soluble and easier to excrete . The molecular targets include various nucleophilic macromolecules in the lung, where the reactive intermediates formed during oxidation can bind covalently .
相似化合物的比较
Ipomeanol 4-glucuronide is unique due to its specific formation from 4-ipomeanol and its role in detoxification. Similar compounds include:
Ipomeanine: Another furan derivative with similar toxicological properties.
1-Ipomeanol: Differing in the location of the hydroxyl group.
1,4-Ipomeanol: Also differing in the hydroxyl group locations.
These compounds share structural similarities but differ in their specific toxicological effects and metabolic pathways .
属性
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[5-(furan-3-yl)-5-oxopentan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O9/c1-7(2-3-9(16)8-4-5-22-6-8)23-15-12(19)10(17)11(18)13(24-15)14(20)21/h4-7,10-13,15,17-19H,2-3H2,1H3,(H,20,21)/t7?,10-,11-,12+,13-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIASYUIKDWKKL-UICVJNQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)C1=COC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCC(=O)C1=COC=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601003104 | |
| Record name | 5-(Furan-3-yl)-5-oxopentan-2-yl hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601003104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83061-21-6 | |
| Record name | Ipomeanol 4-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083061216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Furan-3-yl)-5-oxopentan-2-yl hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601003104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



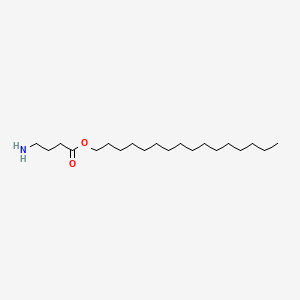
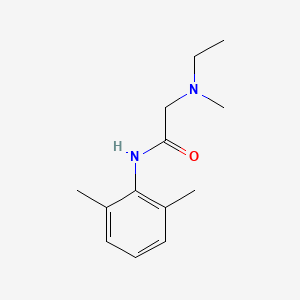
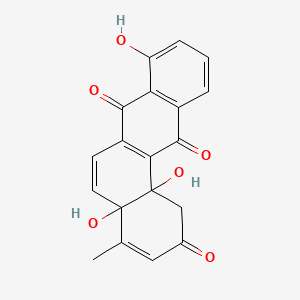
![11-Hydroxybenzo[a]pyrene](/img/structure/B1210394.png)
